3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a cyclohexene ring with a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with the prop-1-en-2-yl substituent can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclohexene intermediate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine: This compound is unique due to its specific combination of functional groups and rings.
4-Prop-1-en-2-ylcyclohexen-1-yl]methyl acetate: A similar compound with an acetate group instead of a piperidine and pyridine ring.
4-Prop-1-en-2-ylcyclohexyl)methanol: A similar compound with a hydroxyl group instead of a piperidine and pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a piperidine ring, a pyridine ring, and a cyclohexene ring with a prop-1-en-2-yl substituent. This unique combination of functional groups and rings gives the compound distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-16(2)18-10-8-17(9-11-18)15-22-13-4-3-7-20(22)19-6-5-12-21-14-19/h5-6,8,12,14,18,20H,1,3-4,7,9-11,13,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWWPBMPOZWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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